REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:12][O:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][O:13][C:14]1[CH:19]=[C:18]([C:2]2[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=2)[C:7]([OH:9])=[O:8])[CH:17]=[CH:16][CH:15]=1 |f:2.3.4,^1:38,40,59,78|
|
Name
|
|
Quantity
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2.6 g
|
Type
|
reactant
|
Smiles
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IC=1C=CC(=C(C(=O)O)C1)N
|
Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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After the catalyst dissolved completely
|
Type
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TEMPERATURE
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Details
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Cool the reaction mixture
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Type
|
WASH
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Details
|
then wash with 50% EtOAc in hexane
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Type
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FILTRATION
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Details
|
Filter the aqueous layer through a short pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove palladium black
|
Type
|
ADDITION
|
Details
|
carefully pour the filtrate into cold 3N hydrochloric acid (25 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the precipitate
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Type
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FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
air-dry
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1C=CC(=C(C(=O)O)C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |